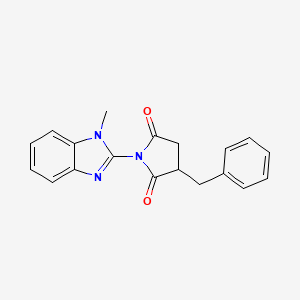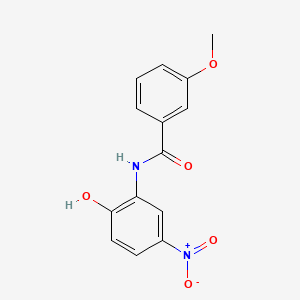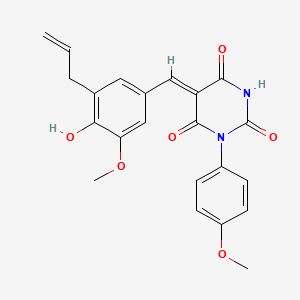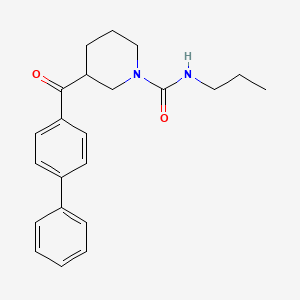
3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione
描述
3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione, also known as BMMD, is a synthetic compound that has gained attention due to its potential as a therapeutic agent. BMMD has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione exerts its biological activities by modulating various signaling pathways in the cell. For example, 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been found to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione can inhibit the proliferation of cancer cells and induce apoptosis. 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been found to inhibit the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. In addition, 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to inhibit the replication of viruses such as HIV and HCV.
实验室实验的优点和局限性
One advantage of using 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, one limitation of using 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione. One area of interest is the development of more efficient synthesis methods for 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione. Another area of interest is the elucidation of the precise mechanism of action of 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione, which could lead to the development of more targeted therapeutic agents. In addition, there is potential for the development of 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione-based therapies for the treatment of various diseases, including cancer and viral infections.
科学研究应用
3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been studied extensively for its potential as a therapeutic agent. Studies have shown that 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In addition, 3-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
属性
IUPAC Name |
3-benzyl-1-(1-methylbenzimidazol-2-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-21-16-10-6-5-9-15(16)20-19(21)22-17(23)12-14(18(22)24)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJMCGPNWHKIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3C(=O)CC(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-naphthyl)-2-propen-1-one](/img/structure/B3902857.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B3902858.png)
![ethyl 2-(4-hydroxy-3,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902860.png)







![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3902919.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-{[6-(trifluoromethyl)pyridin-3-yl]methyl}urea](/img/structure/B3902926.png)

![ethyl 2-(4-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902933.png)